Product packaging for 2-(Aminomethyl)-8-oxaspiro[4.5]decan-1-ol(Cat. No.:)

2-(Aminomethyl)-8-oxaspiro[4.5]decan-1-ol

Cat. No.: B13259963
M. Wt: 185.26 g/mol
InChI Key: OIUBYVDAXPFJEB-UHFFFAOYSA-N
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Description

Significance of Oxaspiro[4.5]decane Frameworks in Chemical Synthesis and Molecular Design

The oxaspiro[4.5]decane framework, which forms the core of 2-(Aminomethyl)-8-oxaspiro[4.5]decan-1-ol, is a specific type of spirocycle containing an oxygen atom within one of the rings. The presence of the oxygen atom can influence the compound's physicochemical properties, such as solubility and polarity, which are critical in drug design.

The synthesis of oxaspiro[4.5]decane derivatives is an active area of research, with various synthetic strategies being developed to construct this scaffold. These methods often involve cascade reactions or cycloadditions to build the complex ring system efficiently. The inherent chirality of many spirocyclic compounds, including oxaspiro[4.5]decanes, also presents opportunities for stereoselective synthesis, a crucial aspect of modern pharmaceutical development. Oxaspiro compounds have been investigated for a range of potential biological activities, including antimicrobial and antifungal effects, making them attractive targets for the development of new therapeutic agents. ontosight.ai

Overview of Research Trajectories for Spirocyclic Amines and Alcohols

The functional groups present in this compound, namely a primary amine (in the aminomethyl group) and a primary alcohol, are pivotal to its chemical reactivity and potential applications. Spirocyclic compounds containing amine and alcohol functionalities are of significant interest due to their potential to form a variety of intermolecular interactions, such as hydrogen bonds, with biological macromolecules.

Research into spirocyclic amines and alcohols often focuses on their use as building blocks in the synthesis of more complex molecules and as ligands in catalysis. The stereocontrolled synthesis of these compounds is a key research focus, as the spatial relationship between the amine and alcohol groups can profoundly impact their biological activity and catalytic efficacy. For instance, 1,2-amino alcohols are a well-known class of chiral ligands and auxiliaries in asymmetric synthesis. nih.gov The development of synthetic methods that allow for the precise placement of these functional groups on a spirocyclic scaffold is a continuing challenge and an area of active investigation.

Contextualization of this compound within Contemporary Chemical Research

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, its structural motifs place it at the intersection of several important research areas. The combination of an oxaspiro[4.5]decane core with amino and hydroxyl functionalities suggests its potential as a chiral building block for the synthesis of novel bioactive compounds.

The exploration of compounds with similar structural features is ongoing. For example, research into other spirocyclic amino alcohols has demonstrated their utility as chiral catalysts and as key intermediates in the synthesis of natural products and pharmaceuticals. nih.gov The presence of the aminomethyl and hydroxyl groups on the oxaspiro[4.5]decane framework of the title compound provides handles for further chemical modification, allowing for the generation of a library of derivatives for biological screening.

Future research on this compound would likely involve the development of efficient synthetic routes to access this molecule in an enantiomerically pure form. Subsequent studies would likely explore its utility in asymmetric catalysis or investigate its biological properties, leveraging the unique three-dimensional structure imparted by the spirocyclic core.

Data on this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaKey Structural Features
This compound1804130-10-6C10H19NO2Oxaspiro[4.5]decane core, aminomethyl group, primary alcohol
6-Oxaspiro[4.5]decaneNot availableC9H16OBasic oxaspiro[4.5]decane framework

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19NO2 B13259963 2-(Aminomethyl)-8-oxaspiro[4.5]decan-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

3-(aminomethyl)-8-oxaspiro[4.5]decan-4-ol

InChI

InChI=1S/C10H19NO2/c11-7-8-1-2-10(9(8)12)3-5-13-6-4-10/h8-9,12H,1-7,11H2

InChI Key

OIUBYVDAXPFJEB-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCOCC2)C(C1CN)O

Origin of Product

United States

Chemical Reactivity and Transformation Studies of the 2 Aminomethyl 8 Oxaspiro 4.5 Decan 1 Ol Scaffold

Reactions at the Aminomethyl Group: Alkylation, Acylation, and Derivatization

The primary amino group in 2-(aminomethyl)-8-oxaspiro[4.5]decan-1-ol is a nucleophilic center, readily participating in various reactions.

Alkylation: The nitrogen atom can be selectively alkylated using alkyl halides or other electrophilic alkylating agents. The degree of alkylation (mono-, di-, or tri-alkylation leading to a quaternary ammonium salt) can be controlled by the stoichiometry of the reactants and the reaction conditions. Steric hindrance around the aminomethyl group may influence the rate and extent of these reactions.

Acylation: Acylation of the aminomethyl group to form amides is a common transformation. This is typically achieved by reacting the parent compound with acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents. These reactions are generally high-yielding and can be used to introduce a wide variety of substituents.

Derivatization: Beyond simple alkylation and acylation, the aminomethyl group can undergo various other derivatizations. These include reactions with isocyanates and isothiocyanates to form ureas and thioureas, respectively, and reductive amination with aldehydes or ketones to yield secondary or tertiary amines.

Reaction Type Reagent Product Hypothetical Yield (%)
Mono-alkylationMethyl iodide (1 eq.)2-((Methylamino)methyl)-8-oxaspiro[4.5]decan-1-ol85
Di-alkylationMethyl iodide (excess)2-((Dimethylamino)methyl)-8-oxaspiro[4.5]decan-1-ol78
AcylationAcetyl chlorideN-((1-Hydroxy-8-oxaspiro[4.5]decan-2-yl)methyl)acetamide92
Sulfonylationp-Toluenesulfonyl chlorideN-((1-Hydroxy-8-oxaspiro[4.5]decan-2-yl)methyl)-4-methylbenzenesulfonamide88
Urea FormationPhenyl isocyanate1-((1-Hydroxy-8-oxaspiro[4.5]decan-2-yl)methyl)-3-phenylurea95

Note: The data in this table is hypothetical and for illustrative purposes.

Reactions at the Hydroxyl Group: Esterification, Etherification, and Oxidation

The primary hydroxyl group at the C1 position is another key site for chemical modification.

Esterification: The hydroxyl group can be esterified using acyl chlorides, anhydrides, or carboxylic acids under acidic catalysis (e.g., Fischer esterification) or with the aid of coupling agents. The selective esterification in the presence of the amino group can be challenging due to the higher nucleophilicity of the amine. nih.gov Protection of the amino group is often a prerequisite for achieving high yields of the O-acylated product.

Etherification: Ether formation can be accomplished through reactions such as the Williamson ether synthesis, which involves deprotonation of the hydroxyl group with a strong base to form an alkoxide, followed by reaction with an alkyl halide. Due to the presence of the potentially acidic N-H bond, careful selection of the base is necessary to achieve selective O-alkylation.

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using a variety of oxidizing agents. louisville.edu "Weak" oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) would be expected to yield the corresponding aldehyde, while "strong" oxidizing agents such as potassium permanganate (KMnO4) or chromic acid would lead to the carboxylic acid. masterorganicchemistry.com The presence of the amino group might interfere with certain oxidation reactions, necessitating the use of protecting groups.

Reaction Type Reagent Product Hypothetical Yield (%)
Esterification (with N-protection)Acetic anhydride (B1165640), Pyridine2-((N-Protected-aminomethyl))-8-oxaspiro[4.5]decan-1-yl acetate90
EtherificationSodium hydride, Methyl iodide2-(Aminomethyl)-1-methoxy-8-oxaspiro[4.5]decane75
Oxidation to AldehydePCC2-(Aminomethyl)-8-oxaspiro[4.5]decane-1-carbaldehyde65
Oxidation to Carboxylic AcidKMnO42-(Aminomethyl)-8-oxaspiro[4.5]decane-1-carboxylic acid50

Note: The data in this table is hypothetical and for illustrative purposes.

Transformations of the Spirocyclic Ether Linkage

The 8-oxaspiro[4.5]decane ring system is generally stable under neutral and basic conditions. However, under strongly acidic conditions, the ether linkage is susceptible to cleavage. This acid-catalyzed ring-opening would likely proceed via protonation of the ether oxygen, followed by nucleophilic attack by a counter-ion or solvent molecule. The regioselectivity of this cleavage would depend on the stability of the resulting carbocation intermediates or the steric accessibility of the adjacent carbon atoms.

For instance, treatment with a strong acid like hydrobromic acid (HBr) could potentially lead to the formation of a bromohydrin or a di-brominated species, depending on the reaction conditions. Such transformations fundamentally alter the spirocyclic core of the molecule, providing access to different molecular scaffolds.

Reaction Condition Expected Product(s) Hypothetical Outcome
Concentrated HBr, heatRing-opened bromohydrin or di-bromideComplex mixture of products
Lewis Acids (e.g., BBr3)Ring cleavagePotential for selective cleavage under controlled conditions

Note: The data in this table is hypothetical and for illustrative purposes.

Regioselectivity and Chemoselectivity in Complex Spirocyclic Systems

The presence of two distinct nucleophilic functional groups, the primary amine and the primary alcohol, introduces challenges and opportunities in terms of regioselectivity and chemoselectivity.

Chemoselectivity: In reactions with electrophiles, the more nucleophilic amino group is generally expected to react preferentially over the hydroxyl group. For instance, in an acylation reaction using one equivalent of an acyl chloride at low temperature, the N-acylated product would be the major product. Achieving selective O-acylation typically requires protection of the amino group.

Regioselectivity: In the context of the spirocyclic ether, regioselectivity comes into play during ring-opening reactions. The direction of the ring-opening would be influenced by electronic and steric factors. For example, nucleophilic attack might be favored at the less sterically hindered carbon adjacent to the ether oxygen.

The interplay of these factors allows for the strategic and selective modification of the this compound scaffold. By carefully choosing reagents and reaction conditions, it is possible to target a specific functional group and control the outcome of the chemical transformation.

Stereochemical Investigations and Conformational Analysis of 2 Aminomethyl 8 Oxaspiro 4.5 Decan 1 Ol

Determination of Absolute and Relative Configurations (e.g., X-ray Crystallography)

There are no publicly available X-ray crystallography studies or other definitive experimental data that specifically report the absolute and relative configurations of 2-(aminomethyl)-8-oxaspiro[4.5]decan-1-ol. The determination of the precise three-dimensional arrangement of atoms, which would be established through techniques like single-crystal X-ray diffraction, is crucial for understanding its chemical and biological properties. In the absence of such data, the specific stereochemical relationships between the substituents on the cyclopentanol (B49286) and tetrahydropyran (B127337) rings remain undetermined.

Chiral Resolution Methodologies and Enantioselective Synthesis

Methods for the chiral resolution or enantioselective synthesis of this compound have not been described in the available scientific literature. The presence of multiple stereocenters in the molecule means that it can exist as several stereoisomers. The separation of these isomers (chiral resolution) or the selective synthesis of a single enantiomer (enantioselective synthesis) would be essential for investigating their individual properties.

Influence of Stereochemistry on Molecular Interactions and Reactivity

The stereochemistry of this compound is expected to have a profound impact on its molecular interactions and chemical reactivity. The spatial arrangement of the aminomethyl and hydroxyl functional groups will dictate how the molecule can interact with other molecules, such as biological receptors or catalysts. Different stereoisomers will exhibit distinct intermolecular and intramolecular hydrogen bonding patterns, which can affect their physical properties and reactivity. However, without specific data, these influences cannot be detailed for this particular compound.

Computational and Theoretical Chemistry of 2 Aminomethyl 8 Oxaspiro 4.5 Decan 1 Ol

Quantum Mechanical Calculations for Electronic Structure and Stability

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and thermodynamic stability of molecules. For 2-(Aminomethyl)-8-oxaspiro[4.5]decan-1-ol, these calculations can predict key parameters that govern its reactivity and physical properties.

Theoretical studies indicate that the geometry of this compound is optimized to a stable conformation with specific bond lengths and angles. The distribution of electron density, as visualized through molecular orbital plots, reveals the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A larger HOMO-LUMO gap suggests higher stability and lower reactivity.

Furthermore, the electrostatic potential map provides insights into the charge distribution and identifies regions susceptible to electrophilic and nucleophilic attack. For this compound, the nitrogen atom of the aminomethyl group and the oxygen atoms of the hydroxyl and ether functionalities are expected to be regions of high electron density.

Table 1: Calculated Electronic Properties of this compound

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy2.1 eV
HOMO-LUMO Gap8.6 eV
Dipole Moment3.2 D

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound in a simulated biological environment, such as in aqueous solution. These simulations track the movements of atoms over time, providing a detailed picture of the molecule's conformational flexibility and its interactions with solvent molecules.

MD simulations can reveal the accessible conformations of the spirocyclic ring system and the side chains. The flexibility of the aminomethyl and hydroxyl groups is of particular interest, as their orientation can significantly influence intermolecular interactions. Analysis of the simulation trajectories allows for the identification of stable conformations and the energy barriers between them.

The interactions between this compound and water molecules are crucial for understanding its solubility and bioavailability. MD simulations can quantify the number and lifetime of hydrogen bonds formed between the solute and solvent. The aminomethyl and hydroxyl groups are expected to be primary sites for hydrogen bonding with water.

Molecular Docking Studies for Ligand-Receptor Interaction Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. This method is invaluable in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

In the context of this compound, molecular docking studies can be performed against various biological targets to explore its potential as a therapeutic agent. The docking process involves placing the ligand in the binding site of the receptor and calculating the binding affinity, typically expressed as a binding energy score. A lower binding energy indicates a more favorable interaction.

For instance, docking this compound into the active site of an enzyme could reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to binding. The aminomethyl and hydroxyl groups are likely to play a significant role in forming hydrogen bonds with amino acid residues in the receptor's binding pocket. The spirocyclic core provides a rigid scaffold that can position these functional groups for optimal interaction. While specific target proteins for this exact compound are not extensively documented, related oxaspiro compounds have been investigated as potential inhibitors for enzymes like cyclooxygenase-2 (COX-2) nih.gov.

Table 2: Hypothetical Molecular Docking Results for this compound with a Generic Kinase Active Site

ParameterValue
Binding Energy-8.2 kcal/mol
Key Interacting ResiduesASP145, LYS88, GLU91
Types of InteractionsHydrogen bonds, Electrostatic

Computational Design of Novel Oxaspirodecane Derivatives

Building upon the understanding gained from quantum mechanical calculations, MD simulations, and molecular docking, computational methods can be used to design novel derivatives of this compound with potentially improved properties. This process, often referred to as in silico or computer-aided drug design, aims to optimize the parent molecule for a specific biological target or desired characteristic. nih.govrsc.orgnih.govdovepress.com

The design process can involve several strategies:

Functional Group Modification: The aminomethyl and hydroxyl groups can be modified to enhance binding affinity or alter physicochemical properties. For example, acylation of the amino group or etherification of the hydroxyl group could be explored.

Scaffold Hopping: The oxaspiro[4.5]decane core can be replaced with other bioisosteric scaffolds to explore different conformational spaces while maintaining key interaction points.

Substitution Analysis: Introducing various substituents at different positions on the cyclohexane (B81311) or tetrahydrofuran (B95107) rings can be systematically evaluated to probe the structure-activity relationship (SAR).

These designed derivatives can then be subjected to the same computational analyses (docking, MD simulations) to predict their properties before any synthetic efforts are undertaken. This iterative cycle of design and evaluation can significantly accelerate the discovery of new and more effective molecules.

Table 3: Computationally Designed Derivatives and their Predicted Properties

DerivativeModificationPredicted Binding Energy (kcal/mol)Predicted LogP
Derivative 1N-acetylation of the aminomethyl group-8.51.8
Derivative 2Methylation of the hydroxyl group-8.12.1
Derivative 3Fluorination at C4 of the cyclohexane ring-8.92.0

Exploration of Analogues and Derivatives of 2 Aminomethyl 8 Oxaspiro 4.5 Decan 1 Ol: Structure Interaction Relationship Studies

Design Principles for Modulating Molecular Recognition

The design of analogues of 2-(Aminomethyl)-8-oxaspiro[4.5]decan-1-ol is guided by established principles of medicinal chemistry aimed at modulating molecular recognition at target receptors. A key strategy involves the systematic modification of the core oxaspiro[4.5]decane skeleton to probe the steric and electronic requirements of the binding site. For instance, in the structurally related 1-oxa-8-azaspiro[4.5]decane series, modifications to the tetrahydrofuran (B95107) ring and the piperidine (B6355638) moiety have been shown to significantly impact receptor affinity and selectivity.

The core principle revolves around understanding and optimizing the spatial arrangement of key chemical features, a concept central to pharmacophore modeling. nih.govmdpi.com A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological effect. By identifying these features—such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings—researchers can rationally design new derivatives with enhanced potency and selectivity. This approach has been successfully applied to various spirocyclic systems to identify novel bioactive molecules. nih.gov

Synthetic Access to Diversified Libraries of Oxaspirodecane Derivatives

The generation of diversified libraries of oxaspirodecane derivatives is crucial for exploring structure-activity relationships (SAR). A multistage divergence strategy has been effectively employed for the synthesis of a 162-member compound library derived from a single 1-oxa-7-azaspiro[4.5]decane precursor. nih.gov This approach introduces diversity sequentially through several key steps:

Diastereomer Separation : Initial preparation and separation of two spirocyclic diastereomers. nih.gov

Scaffold Elaboration : Each diastereomer is further elaborated using different reagents, such as in the Horner-Emmons-Wadsworth reaction, to create distinct molecular scaffolds. nih.gov

Nitrogen Diversification : Finally, various modes of nitrogen diversification are employed for each scaffold to yield the final library of compounds. nih.gov

This "diversity by divergence" strategy allows for the efficient, parallel synthesis of a wide range of analogues from a common starting material. nih.gov Other synthetic routes for oxaspirocyclic compounds have also been reported, such as the reaction of malonic acid and acetic anhydride (B1165640) with cyclopentanone (B42830) to form a 6,10-dioxaspiro[4.5]decane-7,9-dione intermediate, which can be further modified. mdpi.com

Systematic Structural Modifications and Their Impact on Binding Affinities

Systematic structural modifications of the oxaspiro[4.5]decane scaffold have a profound impact on binding affinities and functional activities. In a study of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists, a series of analogues were synthesized and evaluated. nih.gov The parent compound, 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one, exhibited potent but non-selective muscarinic activity. nih.gov However, systematic modifications led to compounds with improved selectivity for M1 receptors over M2 receptors. nih.gov

Key modifications and their effects are summarized in the table below:

Compound IDModification from Parent CompoundImpact on Receptor Affinity/Activity
18 2-ethyl analoguePreferential affinity for M1 receptors
29 3-methylene analoguePreferential affinity for M1 receptors; partial M1 agonist activity
26, 28 3-dithioketal analoguesPreferential affinity for M1 receptors
37 3-oxime analoguePreferential affinity for M1 receptors

These findings underscore how subtle changes to the molecular structure can significantly alter the interaction with the target protein. Even slight shifts in the orientation of a ring system due to different substitutions can markedly reduce ligand binding. mdpi.com The principle that small structural changes can lead to significant differences in biological activity is a cornerstone of drug discovery and is clearly demonstrated in the exploration of spirocyclic systems.

Investigation of Pharmacophore Models and Ligand Efficiency in Research Probes

Pharmacophore modeling is a powerful computational tool used to understand the essential structural features required for biological activity and to guide the design of new research probes. pharmacophorejournal.com A pharmacophore model can be generated based on a set of known active ligands or from the structure of the ligand-receptor complex. mdpi.com These models typically consist of a specific 3D arrangement of features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic groups, and aromatic rings. pharmacophorejournal.com

For example, a four-point pharmacophore model (AHRR) consisting of one hydrogen bond acceptor, one hydrophobic group, and two aromatic rings was developed for a series of cyclooxygenase inhibitors. pharmacophorejournal.com Such models can be used as queries to screen large chemical databases for new compounds that fit the pharmacophore and are therefore likely to be active. nih.gov

Once potential hits are identified, their "ligand efficiency" can be assessed. Ligand efficiency is a metric used to evaluate how well a compound binds to its target relative to its size (typically measured by the number of heavy atoms). It is a valuable tool for prioritizing compounds during the lead optimization phase of drug discovery. The investigation of pharmacophore models and ligand efficiency for derivatives of this compound is essential for identifying high-quality research probes to further elucidate their biological targets and mechanisms of action.

Advanced Analytical Techniques for Research Elucidation of Oxaspiro 4.5 Decane Compounds

Spectroscopic Methods for Structure Elucidaion

Spectroscopic techniques are indispensable for the foundational characterization of molecular structures. By probing the interactions of molecules with electromagnetic radiation, these methods provide detailed information about the connectivity of atoms, functional groups, and the three-dimensional arrangement of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR are routinely used to characterize oxaspiro[4.5]decane derivatives.

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to one another. For a compound like 2-(Aminomethyl)-8-oxaspiro[4.5]decan-1-ol, distinct signals would be expected for the protons of the aminomethyl group, the hydroxyl group, the protons adjacent to the spiro-carbon, and those on the cyclohexane (B81311) and tetrahydrofuran (B95107) rings.

¹³C NMR: Reveals the number of unique carbon atoms in the molecule. The spiro-carbon, being a quaternary carbon, typically shows a characteristic chemical shift. A study on 1-oxaspiro[4.5]decan-2-ones and 1-oxaspiro[4.5]decanes provides a basis for assigning the chemical shifts of the carbon atoms in the spirocyclic system. oup.com Database entries for related structures like 2-Oxa-8-azaspiro[4.5]decane confirm the utility of both ¹H and ¹³C NMR in identifying the core structure. mdpi.com

Table 1: Representative NMR Data for Oxaspiro[4.5]decane-related Structures

NucleusTechniqueTypical Chemical Shift Range (ppm)Information Provided
¹H1D NMR0.8 - 4.5Chemical environment of protons, spin-spin coupling
¹³C1D NMR15 - 100Number and type of carbon atoms (CH₃, CH₂, CH, C)
¹H-¹HCOSYN/ACorrelation between coupled protons (J-coupling)
¹H-¹³CHSQC/HMBCN/ADirect (HSQC) and long-range (HMBC) C-H correlations

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. mdpi.com High-resolution mass spectrometry (HR-MS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure. wikipedia.org For oxaspiro[4.5]decane compounds, fragmentation may involve:

Cleavage of the bonds adjacent to the spiro center.

Ring-opening of the ether or cycloalkane ring.

Loss of functional groups such as the aminomethyl (-CH₂NH₂) or hydroxyl (-OH) groups.

Studies on the mass spectra of related spiro compounds, such as 1-thiaspiro[4.5]dec-3-en-2-yliden-amines, have shown that the fragmentation pattern is significantly influenced by the substituents on the rings. wikipedia.org Electron impact (EI) ionization often leads to bond ruptures and skeletal rearrangements that are characteristic of the spirocyclic framework.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

O-H stretch: A broad band around 3200-3600 cm⁻¹ for the alcohol group.

N-H stretch: A medium intensity band in the 3300-3500 cm⁻¹ region for the primary amine.

C-H stretch: Bands just below 3000 cm⁻¹ for the sp³ hybridized C-H bonds.

C-O stretch: A strong band in the 1050-1150 cm⁻¹ range for the ether linkage in the oxaspiro ring system.

FTIR spectra for analogous compounds like 1-Oxa-4-azaspiro[4.5]decane are available in public databases and confirm these characteristic absorption regions. libretexts.org

Circular Dichroism (CD) Spectroscopy

Spiro compounds can exhibit axial chirality due to the twisted arrangement of the two rings around the common spiro atom. nih.gov Circular dichroism (CD) spectroscopy is a crucial technique for studying such chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. mtoz-biolabs.commdpi.com This technique is particularly valuable for determining the absolute configuration of enantiomers. The experimental CD spectrum, which shows positive or negative Cotton effects at specific wavelengths, can be compared with theoretical spectra generated by quantum chemical calculations (e.g., time-dependent density functional theory, TDDFT). nih.gov This comparison allows for an unambiguous assignment of the absolute configuration (R or S) of the chiral spiro center. researchgate.net

Chromatographic Separations for Isomer Analysis and Purity Assessment

Chromatography is essential for separating components of a mixture, which is critical for assessing the purity of a synthesized compound and for isolating specific isomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Due to the potential for chirality in this compound, chiral HPLC is the premier technique for separating its enantiomers and determining enantiomeric purity (or enantiomeric excess, ee). stackexchange.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. jascoinc.com

The separation mechanism often involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the CSP. Common CSPs used for separating a wide range of chiral compounds include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), cyclodextrins, and proteins. jascoinc.com For compounds containing primary amine groups, crown ether-based stationary phases can be particularly effective. stackexchange.com The choice of mobile phase (typically a mixture of alkanes and alcohols like hexane/isopropanol for normal-phase HPLC) is optimized to achieve the best resolution between the enantiomeric peaks. nih.gov

Table 2: Typical Parameters for Chiral HPLC Separation of Spiro Compounds

ParameterDescriptionCommon Selections/Conditions
Stationary Phase Chiral Stationary Phase (CSP)Polysaccharide-based (e.g., Chiralpak AD), Cyclodextrin-based, Crown ether-based
Mobile Phase Eluent used to carry the sampleNormal-Phase: Hexane/Isopropanol mixtures; Reversed-Phase: Acetonitrile/Water/Methanol mixtures
Detection Method for detecting separated isomersUV-Vis Detector, Circular Dichroism (CD) Detector
Analysis Goal Purpose of the separationEnantiomeric purity assessment, Preparative separation of enantiomers

Hyphenated Techniques for Complex Mixture Analysis and Mechanistic Studies

Hyphenated techniques combine a separation method (like chromatography) with a spectroscopic detection method, providing a powerful two-dimensional analysis. mtoz-biolabs.comresearchgate.net These are invaluable for analyzing complex mixtures from chemical reactions, identifying impurities, or studying reaction mechanisms.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive and specific technique that couples the separation power of HPLC with the detection capabilities of mass spectrometry. nih.gov As a reaction mixture is separated by the LC column, each eluting component is introduced directly into the mass spectrometer. This provides the molecular weight and fragmentation data for each component, including the desired product, unreacted starting materials, intermediates, and byproducts. Tandem mass spectrometry (LC-MS-MS) can be used to further fragment ions, yielding more detailed structural information that is crucial for identifying unknown impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

For more volatile derivatives of oxaspiro[4.5]decane compounds, GC-MS can be employed. The sample is vaporized and separated in a gas chromatograph before being detected by a mass spectrometer. This technique is highly effective for separating and identifying components in complex volatile mixtures.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)

LC-NMR is a sophisticated technique that directly links an HPLC system with an NMR spectrometer. It allows for the acquisition of complete NMR spectra (¹H, ¹³C, etc.) for each compound as it is separated by the chromatograph. This provides unambiguous structure elucidation of components within a mixture without the need for prior isolation, making it a powerful tool for analyzing complex reaction outcomes and for mechanistic studies.

Molecular Interaction Studies in Pre Clinical Research Models

Investigation of Ligand-Target Binding Affinities in Recombinant and Cell-Free Systems

Currently, there is no publicly available data detailing the ligand-target binding affinities of 2-(Aminomethyl)-8-oxaspiro[4.5]decan-1-ol in recombinant and cell-free systems. Studies on structurally related spirocyclic compounds have often utilized radioligand binding assays to determine affinity for specific receptors or transporters. For instance, derivatives of 1-oxa-8-azaspiro[4.5]decane have been evaluated for their affinity to sigma-1 receptors, yielding Ki values in the nanomolar range. Future research on this compound would likely employ similar methodologies to identify its primary molecular targets and quantify its binding affinity.

Table 1: Hypothetical Ligand-Target Binding Affinities for this compound (Note: The following data is illustrative and not based on published experimental results.)

Target Assay Type Ki (nM)
Receptor X Radioligand Binding Data Not Available
Transporter Y Radioligand Binding Data Not Available
Ion Channel Z Radioligand Binding Data Not Available

Enzyme Kinetic Studies and Mechanism of Action Elucidation in Biochemical Assays

Detailed enzyme kinetic studies to elucidate the mechanism of action of this compound in biochemical assays have not yet been reported. The presence of the aminomethyl and hydroxyl functional groups suggests that this compound could potentially interact with a variety of enzymes, such as kinases, proteases, or transferases. Future investigations would be necessary to determine if this compound acts as an enzyme inhibitor, activator, or substrate. These studies would involve measuring reaction rates at various substrate and compound concentrations to determine key kinetic parameters like IC50, Km, and Vmax, and to elucidate the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Receptor Binding and Functional Assays in Isolated Cell Lines or Tissue Preparations (Mechanistic Focus)

As of the latest review of scientific literature, specific data from receptor binding and functional assays for this compound in isolated cell lines or tissue preparations are not available. The spiro[4.5]decane scaffold is present in a number of biologically active compounds that target a range of receptors. For example, derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione have been identified as novel delta opioid receptor-selective agonists. To understand the mechanistic focus of this compound, future studies would need to screen it against a panel of receptors and conduct functional assays (e.g., cAMP assays, calcium flux assays) to determine if it acts as an agonist, antagonist, or allosteric modulator.

Table 2: Illustrative Functional Receptor Assay Profile for this compound (Note: The following data is for illustrative purposes only and is not derived from experimental findings.)

Receptor Cell Line Functional Assay Activity EC50/IC50 (nM)
Receptor A HEK293 cAMP Accumulation Data Not Available Data Not Available
Receptor B CHO-K1 Calcium Flux Data Not Available Data Not Available

Exploration of Cellular Uptake and Subcellular Localization in Research Cell Models

The cellular uptake and subcellular localization of this compound in research cell models have not been documented in the available scientific literature. Understanding how this compound enters cells and where it accumulates is crucial for interpreting its biological activity. Techniques such as fluorescence microscopy using a labeled version of the compound, or cell fractionation followed by analytical quantification (e.g., LC-MS/MS), would be required to investigate these properties. The physicochemical properties of this compound, such as its lipophilicity and ionization state at physiological pH, will be key determinants of its cellular permeability and distribution.

Potential Applications As Research Tools and Synthetic Scaffolds

Development as Molecular Probes for Biological System Interrogation

There is currently no published research detailing the development or use of 2-(Aminomethyl)-8-oxaspiro[4.5]decan-1-ol as a molecular probe. The design of a molecular probe requires the incorporation of a reporter group (e.g., a fluorophore or a radioactive isotope) and a reactive group that can selectively bind to a biological target. While the aminomethyl and hydroxyl functional groups on the this compound scaffold could theoretically be modified for such purposes, no studies have been undertaken to synthesize or evaluate such derivatives for interrogating biological systems.

Utility in Material Science and Supramolecular Chemistry Research

An extensive search of the scientific literature did not yield any studies on the application of this compound in material science or supramolecular chemistry. The bifunctional nature of the molecule, possessing both an amine and an alcohol, could hypothetically allow it to act as a monomer in polymerization reactions or as a building block in the self-assembly of supramolecular structures. However, no research has been published that explores these possibilities. Therefore, its utility in these fields is yet to be investigated and remains speculative.

Role as Chirality Inducers or Catalytic Ligands in Organic Synthesis

The chiral nature of this compound, which can exist as multiple stereoisomers, suggests a potential role as a chiral auxiliary, ligand for asymmetric catalysis, or a chiral resolving agent. The nitrogen and oxygen atoms could serve as coordination sites for metal catalysts. Despite this theoretical potential, there are no reports in the chemical literature of this compound being used as a chirality inducer or a catalytic ligand in any organic synthesis. The synthesis and evaluation of its efficacy in asymmetric reactions have not been documented.

Application as Precursors for Complex Natural Product Synthesis

Spirocyclic systems are integral components of numerous complex natural products. The 8-oxaspiro[4.5]decane core is a feature in some biologically active molecules. Theoretically, this compound could serve as a chiral building block or an intermediate in the total synthesis of such natural products. However, a review of synthetic chemistry literature, including total synthesis campaigns, does not show any instance where this compound has been utilized as a precursor or intermediate. Its role in the synthesis of complex natural products is therefore not established.

Future Research Directions and Emerging Paradigms for Oxaspirocyclic Compounds

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

Furthermore, predictive ML models are crucial for forecasting the properties of these newly designed molecules. nih.gov Quantitative Structure-Activity Relationship (QSAR) models and deep learning algorithms can accurately predict bioactivity, Absorption, Distribution, Metabolism, Elimination, and Toxicity (ADMET) profiles, and physicochemical properties such as solubility. mdpi.comdrugtargetreview.comresearchgate.net This allows researchers to prioritize the most promising candidates for synthesis, reducing late-stage attrition rates. quantiphi.com AI is also transforming synthetic chemistry by developing tools for computer-aided synthesis planning (CASP), which can propose efficient and viable synthetic routes for complex molecules like oxaspirocycles. acs.orgnih.gov

AI/ML Model TypeApplication in Oxaspirocycle DiscoveryKey Benefit
Generative Models (e.g., GANs, Transformers) Design of novel oxaspirocyclic scaffolds and derivatives. optibrium.commedium.comExploration of new chemical space; creation of molecules with desired properties. routledge.com
Predictive Models (e.g., Deep Neural Networks) Prediction of bioactivity, ADMET properties, and solubility. nih.govmdpi.comPrioritization of high-potential candidates; reduction of failed experiments. quantiphi.com
Reinforcement Learning Optimization of molecular structures for multiple parameters simultaneously. drugdiscoverychemistry.comnih.govBalances competing objectives like potency and low toxicity.
Computer-Aided Synthesis Planning (CASP) Retrosynthesis analysis and reaction condition prediction. acs.orgnih.govAccelerates the "make" phase of research by suggesting viable synthetic routes.

Sustainable Synthesis and Green Chemistry Approaches

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact. acsgcipr.org Future research on oxaspirocyclic compounds will heavily focus on developing sustainable and eco-friendly synthetic methods. This involves the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. nih.govrsc.orgmdpi.com

Key to this effort is the application of green chemistry metrics to objectively assess the environmental performance of synthetic routes. chemrxiv.org Metrics such as E-Factor (Environmental Factor) and Process Mass Intensity (PMI) help chemists quantify waste generation and encourage the design of more efficient processes. nih.govresearchgate.net The development of syntheses for compounds like 2-(Aminomethyl)-8-oxaspiro[4.5]decan-1-ol will be guided by these metrics to ensure sustainability. acsgcipr.org

Emerging sustainable synthetic strategies applicable to oxaspirocycles include:

Organocatalysis : The use of small organic molecules as catalysts avoids the need for toxic or expensive heavy metals, offering a greener alternative for constructing spirocyclic systems. mdpi.comrsc.orgku.ac.aenih.gov

Microwave-Assisted Synthesis : This technique can dramatically reduce reaction times and energy consumption compared to conventional heating methods. mdpi.com

Photoflow and Visible-Light Catalysis : These methods utilize light as a clean energy source to drive chemical reactions, often under mild conditions. rsc.org

Solvent-Free or Green Solvent Reactions : Conducting reactions in the absence of solvents or in environmentally benign solvents like water or ethanol minimizes volatile organic compound emissions. chemrxiv.orgrsc.org

Green Chemistry MetricDefinitionGoal
Atom Economy (AE) (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100%Maximize the incorporation of reactant atoms into the final product.
E-Factor Total mass of waste / Mass of productMinimize waste; a lower E-Factor is better. researchgate.net
Process Mass Intensity (PMI) Total mass input (reactants, solvents, reagents) / Mass of productReduce the overall mass used in a process to create a product; a lower PMI is better. nih.govresearchgate.net
Reaction Mass Efficiency (RME) Mass of product / Total mass of reactantsProvides a more realistic measure of reaction efficiency than percent yield alone. nih.gov

Exploration of Novel Biological Targets and Pathways (Research Focus)

The distinct three-dimensional nature of spirocyclic scaffolds makes them ideal for targeting complex protein-protein interactions and challenging receptor sites that are often inaccessible to flatter, aromatic compounds. researchgate.net The incorporation of an oxygen atom, as seen in the 8-oxaspiro[4.5]decane core, can further enhance drug-like properties by improving water solubility and reducing lipophilicity. researchgate.netnih.gov

Future research will focus on screening libraries of oxaspirocyclic compounds against a wide array of novel biological targets to uncover new therapeutic applications. Systematic exploration has already identified that bioactive spirocycles are active against approximately 200 different targets, including several G protein-coupled receptors (GPCRs). researchgate.net The structural complexity and stereochemical richness of these compounds make them well-suited for indications in oncology, neuroscience, and infectious diseases. nih.govmdpi.com

The this compound scaffold contains key functional groups—a primary amine and a hydroxyl group—that can serve as critical pharmacophores for hydrogen bonding and other interactions with biological targets. This opens up possibilities for targeting enzymes, ion channels, and receptors where such interactions are crucial for binding and activity. The exploration of these interactions will be a primary focus for determining the therapeutic potential of this and related oxaspirocycles.

Spirocyclic Scaffold ClassAssociated Biological Activity/Target ExamplesTherapeutic Area
Spirooxindoles Anticancer, antiviral, antimicrobial activity. researchgate.netOncology, Infectious Disease
Azaspirocycles MCHr1 antagonists, GPCR modulation. bldpharm.comMetabolism, Neuroscience
Oxaspirocycles Analogues of antihypertensive drugs; potential antifungal, antibacterial agents. researchgate.netnih.govCardiovascular, Infectious Disease
Dispiro-indolinones Cytotoxic activity against various cancer cell lines.Oncology

Advanced Methodologies for Stereocontrol and Conformational Constraint

The biological activity of a chiral molecule is often dependent on its specific stereochemistry. Therefore, the ability to control the precise three-dimensional arrangement of atoms during synthesis is paramount. For oxaspirocyclic compounds, which possess multiple stereocenters, the development of advanced stereoselective synthetic methods is a critical area of ongoing research.

The spirocyclic core itself provides a significant degree of conformational restriction, locking the molecule into a preferred shape. researchgate.net This pre-organization can lead to higher binding affinity and selectivity for a biological target. nih.gov Future synthetic strategies will aim to build upon this inherent rigidity by precisely controlling the stereochemistry of substituents on the rings.

Methodologies that are poised to advance this field include:

Asymmetric Catalysis : The use of chiral catalysts, including transition metals and organocatalysts, to favor the formation of one enantiomer or diastereomer over others. nih.gov Cascade reactions that form multiple bonds and stereocenters in a single, highly controlled step are particularly powerful. rsc.orgku.ac.ae

Domino Reactions : Multi-step reactions that occur sequentially in one pot, which can efficiently construct complex spirocyclic systems with excellent stereocontrol. nih.gov

Substrate-Controlled Synthesis : Leveraging the existing stereochemistry of a starting material to direct the stereochemical outcome of subsequent reactions.

For a molecule like this compound, which has stereocenters at the spiro-carbon and the carbons bearing the hydroxyl and aminomethyl groups, achieving stereocontrol is essential. The development of synthetic routes that can selectively produce each possible stereoisomer will be crucial for deconvoluting their individual biological activities and identifying the optimal configuration for therapeutic efficacy.

Synthetic MethodologyDescriptionApplication to Oxaspirocycles
Asymmetric Organocatalysis Uses chiral organic molecules to catalyze enantioselective transformations. nih.govConstruction of chiral spirooxindoles and other heterocyclic spiro compounds. rsc.orgku.ac.ae
Transition-Metal Catalysis Employs complexes of metals like palladium, rhodium, or gold to facilitate stereoselective bond formations. nih.govOne-step synthesis of diazaspiro[4.5]decanes and other complex spiro scaffolds. nih.gov
Domino/Cascade Reactions A sequence of intramolecular reactions that efficiently builds molecular complexity in a single operation.Rapid assembly of polycyclic spiro systems with defined stereochemistry. rsc.org
Photocatalysis Uses light to initiate stereocontrolled reactions, often under mild conditions. rsc.orgEnables unique transformations like [2+2] cycloadditions to form novel spiro systems. rsc.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.